molecular formula C19H23N3O3 B5254742 N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B5254742
M. Wt: 341.4 g/mol
InChI Key: IYECCJLABJLPSS-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is a complex organic compound that features a combination of aromatic, nitro, and pyrrolidine functional groups

Properties

IUPAC Name

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-15-5-4-6-17(13-15)25-12-9-20-18-14-16(21-10-2-3-11-21)7-8-19(18)22(23)24/h4-8,13-14,20H,2-3,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYECCJLABJLPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline typically involves multiple steps:

    Ether Formation: The phenoxyethyl group can be introduced via a Williamson ether synthesis, where 3-methylphenol reacts with 2-chloroethylamine in the presence of a base such as sodium hydroxide.

    Amination: The pyrrolidine group is introduced through nucleophilic substitution, where pyrrolidine reacts with a suitable leaving group on the aromatic ring, such as a halide.

    Coupling: The final step involves coupling the nitroaniline with the phenoxyethyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and ether formation, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The aromatic ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Substitution: The aromatic hydrogen atoms can be substituted with electrophiles in the presence of a catalyst, such as in Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Aluminum chloride for Friedel-Crafts reactions.

Major Products

    Reduction: Formation of N-[2-(3-methylphenoxy)ethyl]-2-amino-5-(pyrrolidin-1-yl)aniline.

    Oxidation: Formation of quinone derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the pyrrolidine group.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline depends on its application:

    Biological Systems: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Materials Science: In electronic applications, the compound’s electronic properties, such as electron affinity and mobility, play a crucial role in its function within devices.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline
  • N-[2-(4-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline
  • N-[2-(3-methylphenoxy)ethyl]-2-amino-5-(pyrrolidin-1-yl)aniline

Uniqueness

N-[2-(3-methylphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline is unique due to the specific positioning of the methyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.

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